molecular formula C28H27NO6 B2774409 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923244-11-5

3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

Cat. No.: B2774409
CAS No.: 923244-11-5
M. Wt: 473.525
InChI Key: FUXMYNPQMVEMHD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a chromenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-16(2)17-6-8-18(9-7-17)24-15-22(30)21-14-20(10-11-23(21)35-24)29-28(31)19-12-25(32-3)27(34-5)26(13-19)33-4/h6-16H,1-5H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMYNPQMVEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the chromenyl intermediate with a benzamide derivative under conditions that promote amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group enhances its pharmacological profile, making it a valuable compound for further research and development .

Biological Activity

The compound 3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide , also known by its CAS number 923244-11-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C28H27NO6
  • Molecular Weight : 473.5 g/mol
  • Chemical Structure : The compound features a chromenone moiety and multiple methoxy groups which are known to enhance biological activity.

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives with methoxy substitutions have been linked to enhanced cytotoxicity against various cancer cell lines.

CompoundIC50 (µg/mL)Cancer Type
Compound A1.61 ± 1.92Breast Cancer
Compound B1.98 ± 1.22Colorectal Cancer

The activity of This compound is hypothesized to be related to its ability to interact with key proteins involved in cell cycle regulation and apoptosis.

The proposed mechanism includes:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of the compound in vitro against several cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer).

Results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the micromolar range for all tested cell lines, supporting its potential as an anticancer agent.

Study on Neuroprotective Effects

Another study explored the neuroprotective properties of similar compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress markers and enhancing antioxidant enzyme activities.

Q & A

Q. Critical Conditions :

  • Temperature Control : Reflux conditions (80–120°C) for cyclization steps to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
  • Yield Optimization : Monitoring reaction times (4–6 hours) to prevent over-oxidation of the chromenone core .

Basic: How is the structural elucidation of this compound performed, and which spectroscopic/crystallographic methods are most reliable?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the 3D structure, confirming substituent positions on the chromenone and benzamide moieties .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 1.2–1.4 ppm (isopropyl protons) .
    • ¹³C NMR : Signals for carbonyl (C=O, ~180 ppm) and methoxy carbons (~55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Basic: What preliminary assays are recommended to evaluate the compound’s biological activity, and how should controls be designed?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ kits to measure IC₅₀ values. Include staurosporine as a positive control .
  • Anticancer Screening :
    • MTT assay on cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure. Normalize viability against DMSO-treated controls .
  • Anti-inflammatory Testing :
    • LPS-induced NO production in RAW 264.7 macrophages. Use dexamethasone as a reference inhibitor .

Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition results using both biochemical (recombinant enzyme) and cellular (phospho-antibody Western blot) assays .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy groups) to isolate contributions of specific substituents to activity .
  • Metabolic Stability Testing : Perform microsomal stability assays (human/rat liver microsomes) to rule out false negatives due to rapid degradation .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetics and binding modes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or GROMACS to model ligand-protein interactions (e.g., with tubulin or kinases). Analyze binding free energy (MM-PBSA) .
  • ADMET Prediction :
    • SwissADME or ADMETLab to estimate logP (target <5), bioavailability score, and CYP450 inhibition .
  • Docking Studies :
    • AutoDock Vina or Glide for preliminary binding poses. Refine with QM/MM hybrid methods (e.g., ONIOM) .

Advanced: How can researchers address low yields or impurities in the final amidation step?

Methodological Answer:

  • Activation Reagent Optimization : Compare CDI, HOBt, and HATU for carboxy group activation. HATU typically offers higher coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of aromatic intermediates .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust reaction pH (maintain 7–8) .

Advanced: What strategies are recommended for analyzing noncovalent interactions between this compound and biological targets?

Methodological Answer:

  • NCI (Noncovalent Interaction) Plots : Use Multiwfn to visualize van der Waals, hydrogen bonding, and steric repulsion surfaces from electron density data .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) for interactions with serum albumin or DNA .
  • Fluorescence Quenching : Monitor tryptophan fluorescence in proteins (e.g., BSA) to estimate binding constants (Kb) .

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